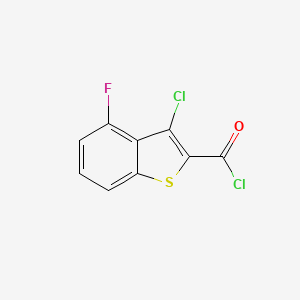

3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride

Description

3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride (CAS: sc-335749) is a halogenated benzothiophene derivative characterized by a reactive carbonyl chloride group at the 2-position and chloro/fluoro substituents at the 3- and 4-positions, respectively. This compound is classified as an acid halide, a class of reagents widely used in organic synthesis for introducing acyl groups. Its molecular formula is C₉H₃Cl₂FOS, with a molecular weight of 245.07 g/mol. The compound is commercially available at a price of $200 per 100 mg . The chloro and fluoro substituents confer distinct electronic and steric properties, making it valuable in pharmaceutical intermediates or materials science applications where regioselective reactivity is critical.

Properties

IUPAC Name |

3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2FOS/c10-7-6-4(12)2-1-3-5(6)14-8(7)9(11)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSFYRPKSHPTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination with Thionyl Chloride

The chlorination of 4-fluoro-1-benzothiophene-2-carbonyl chloride using thionyl chloride (SOCl₂) is a foundational method. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the precursor carboxylic acid is replaced by chlorine.

Reaction Conditions :

- Temperature : 60–80°C

- Molar Ratio : 1:3 (precursor:SOCl₂)

- Catalyst : None required

- Duration : 4–6 hours

Mechanism :

$$

\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow

$$

This exothermic reaction requires anhydrous conditions to prevent hydrolysis.

Yield : 70–85% (laboratory scale)

Purity : ≥95% after vacuum distillation.

Oxalyl Chloride Method

A patented method (WO2017076844A1) utilizes oxalyl chloride ((COCl)₂) under high-temperature conditions to achieve efficient chlorination.

Key Parameters :

- Temperature : 160–250°C

- Molar Excess : 1.5–25× oxalyl chloride

- Time : 10 seconds–24 hours (shorter times at higher temps)

Advantages :

- Avoids aluminum chloride, reducing salt waste.

- Scalable without continuous reactors.

Limitations :

Optimized Protocol :

- Heat 4-fluoro-1-benzothiophene-2-carboxylic acid with 3× oxalyl chloride at 200°C for 30 minutes.

- Purify via fractional distillation under reduced pressure.

Imide Chloride Reaction

ChemBK documents an alternative route using imide chloride (e.g., N-chlorosuccinimide) for halogenation.

Procedure :

- React 3-chloro-4-fluoro-1-benzothiophene with imide chloride in dichloromethane.

- Stir at 25°C for 12 hours.

Outcome :

Reaction Conditions and Optimization

Temperature and Time Dependence

| Method | Optimal Temp (°C) | Time | Yield (%) |

|---|---|---|---|

| Thionyl Chloride | 60–80 | 4–6 h | 70–85 |

| Oxalyl Chloride | 160–250 | 10 s–24 h | 88–92 |

| Imide Chloride | 25 | 12 h | 65–75 |

Higher temperatures accelerate oxalyl chloride reactions but demand robust equipment. Imide chloride offers milder conditions but lower efficiency.

Solvent and Catalytic Effects

- Polar Aprotic Solvents : Dimethylformamide (DMF) enhances thionyl chloride reactivity.

- Base Additives : Triethylamine neutralizes HCl, preventing side reactions.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Thionyl Chloride : Economical but generates corrosive HCl gas.

- Oxalyl Chloride : Higher purity but requires high-temp reactors.

- Waste Management : Oxalyl chloride methods produce less inorganic waste compared to AlCl₃-based routes.

Comparative Analysis of Methods

| Criterion | Thionyl Chloride | Oxalyl Chloride | Imide Chloride |

|---|---|---|---|

| Yield | Moderate | High | Low |

| Scalability | Good | Excellent | Limited |

| Safety | Corrosive fumes | High-temp risk | Mild |

| Environmental Impact | High | Moderate | Low |

The oxalyl chloride method is favored for industrial use due to its balance of yield and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group. Common nucleophiles include amines and alcohols, leading to the formation of amides and esters, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Amides and Esters: Formed from nucleophilic substitution reactions.

Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride serves as a crucial intermediate in the synthesis of complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Synthetic Routes:

The compound can be synthesized through multiple routes, often involving nucleophilic substitution and acylation reactions. These methods are essential for producing derivatives that exhibit biological activity.

Medicinal Chemistry

Drug Development:

This compound has been instrumental in the development of pharmaceuticals targeting specific enzymes and receptors. For instance, it has been used to synthesize compounds that demonstrate significant inhibitory activity against certain enzymes, which is crucial in drug design.

Case Study: Inhibition of Tyrosinase

Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects against tyrosinase, an enzyme involved in melanin production. A study reported IC50 values for new compounds incorporating this moiety, indicating improved potency compared to previous analogues. The following table summarizes the IC50 values for selected compounds:

| Compound | IC50 (μM) |

|---|---|

| 1d | 0.19 |

| 2c | 1.73 |

| 4d | 2.96 |

| Kojic Acid (Reference) | 17.76 |

These findings highlight the compound's potential as a lead structure for developing new skin-lightening agents or treatments for hyperpigmentation disorders .

Biochemical Research

Biochemical Probes:

In proteomics research, this compound is utilized as a biochemical tool to study protein interactions and functions. It can modify proteins or peptides chemically, enabling researchers to investigate structure-function relationships within proteins.

Applications in Protein Studies:

The compound has facilitated the identification of novel protein interactions, providing insights into cellular processes and disease mechanisms. Its role as a derivatization agent in analytical methods enhances the detection and quantification of various substances in biochemical assays.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed as a derivatization agent to improve the sensitivity and specificity of chromatographic techniques. Its ability to form stable derivatives allows for accurate measurement of trace compounds in complex mixtures.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride largely depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the carbonyl chloride group, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Commercial Comparison of Acid Halides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Price (per 100 mg) | Key Substituents |

|---|---|---|---|---|---|

| This compound | sc-335749 | C₉H₃Cl₂FOS | 245.07 | $200 | Cl (3), F (4), benzothiophene core |

| (2,6-Dichlorophenyl)acetyl chloride | 61875-53-4 | C₈H₅Cl₃O | 215.49 | $745 | Cl (2,6), phenyl core |

| 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | sc-337402 | C₁₉H₁₃Cl₂NO₂ | 366.22 | $150 | Cl (8), ethoxyphenyl, quinoline core |

| Ethyl 4-(chlorosulphonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | 368869-88-9 | C₉H₁₂ClNO₄S | 265.71 | $162 | ClSO₂, pyrrole core, ethyl ester |

Key Observations:

Electronic Effects: The benzothiophene core in the target compound offers π-conjugation and sulfur heteroatom effects, enhancing electrophilicity at the carbonyl center compared to phenyl or quinoline derivatives .

Price Variability : The target compound is moderately priced ($200/100 mg) compared to the dichlorophenyl derivative ($745/100 mg), likely due to differences in synthetic complexity and demand .

Stability and Handling

- Hydrolysis Sensitivity : The compound’s stability in aqueous environments is lower than sulfonamide derivatives (e.g., Ethyl 4-(chlorosulphonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate) due to the labile acyl chloride group.

- Storage Recommendations : Requires anhydrous conditions and low temperatures (−20°C), similar to other acid halides .

Biological Activity

3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride is a synthetic organic compound characterized by its unique structure, which includes a benzothiophene core with halogen substituents and a carbonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in relation to its derivatives.

The molecular formula of this compound is , with a molecular weight of 249.09 g/mol. The presence of chlorine at the 3-position and fluorine at the 4-position enhances the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃ClFOS |

| Molecular Weight | 249.09 g/mol |

| Structure | Benzothiophene core with halogen substitutions |

| Functional Groups | Carbonyl chloride |

The mechanism of action of this compound primarily involves its ability to act as an electrophile due to the carbonyl chloride group. This allows it to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. These derivatives may interact with specific molecular targets, such as enzymes or receptors involved in various disease processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, derivatives synthesized from this compound have been screened for their antibacterial properties, showing promising results against various bacterial strains .

TRPV Channel Modulation

Studies have highlighted the potential of this compound in modulating transient receptor potential (TRP) channels, particularly TRPV4. The structure-activity relationship (SAR) studies suggest that specific functional groups are crucial for eliciting TRPV4 antagonism, which could lead to therapeutic applications in pain management and inflammatory diseases .

Case Studies and Research Findings

- TRPV4 Antagonism : A study evaluated the interaction of various derivatives with TRPV4 channels in HEK293 cells. Compounds derived from this compound demonstrated significant antagonistic effects, suggesting their potential in treating conditions associated with TRPV4 overactivity .

- Antibacterial Screening : In another investigation, several derivatives were synthesized and tested for antibacterial activity using the MTT assay against human cervical (HeLa) and lung (A549) carcinoma cells. While some compounds showed no significant cytotoxic effects at various concentrations, others exhibited notable antimicrobial properties, indicating a diverse range of biological activities associated with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.